2,3-Dibromo-3-(2,4-dimethylphenyl)propanoic acid
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Overview
Description
2,3-Dibromo-3-(2,4-dimethylphenyl)propanoic acid is an organic compound with the molecular formula C11H12Br2O2 It is characterized by the presence of two bromine atoms and a 2,4-dimethylphenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-(2,4-dimethylphenyl)propanoic acid typically involves the bromination of 3-(2,4-dimethylphenyl)propanoic acid. The reaction is carried out in the presence of bromine (Br2) and a suitable solvent such as acetic acid. The reaction conditions often include maintaining a controlled temperature to ensure the selective bromination at the desired positions on the phenyl ring and the propanoic acid chain.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-3-(2,4-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form 3-(2,4-dimethylphenyl)propanoic acid by using reducing agents like zinc and hydrochloric acid.
Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding quinones under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Reduction: Zinc and hydrochloric acid or other mild reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 3-(2,4-dimethylphenyl)propanoic acid derivatives.
Reduction: 3-(2,4-dimethylphenyl)propanoic acid.
Oxidation: Quinone derivatives of the phenyl ring.
Scientific Research Applications
2,3-Dibromo-3-(2,4-dimethylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3-Dibromo-3-(2,4-dimethylphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. The bromine atoms and the phenyl ring can participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes and receptors. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-3-phenylpropanoic acid: Similar structure but lacks the 2,4-dimethyl groups on the phenyl ring.
2,3-Dibromo-3-(3,4-dimethoxyphenyl)propanoic acid: Contains methoxy groups instead of methyl groups on the phenyl ring.
Ethyl 2,3-dibromopropionate: An ester derivative with similar bromination but different functional groups.
Uniqueness
2,3-Dibromo-3-(2,4-dimethylphenyl)propanoic acid is unique due to the presence of both bromine atoms and the 2,4-dimethylphenyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Properties
IUPAC Name |
2,3-dibromo-3-(2,4-dimethylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O2/c1-6-3-4-8(7(2)5-6)9(12)10(13)11(14)15/h3-5,9-10H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDRWPKYDUWLCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(C(=O)O)Br)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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